molecular formula C17H20ClNO2S2 B2402097 1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide CAS No. 2034600-13-8

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide

Cat. No.: B2402097
CAS No.: 2034600-13-8
M. Wt: 369.92
InChI Key: HESBVYZEOAYSOK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide is a complex organic compound characterized by the presence of a chlorophenyl group, a thiophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chlorophenyl intermediate: This can be achieved through the chlorination of a phenyl compound using reagents like thionyl chloride or phosphorus pentachloride.

    Thiophenylation: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable palladium catalyst.

    Methanesulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chlorophenyl and thiophenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide: Similar structure with a thiophen-2-yl group instead of thiophen-3-yl.

    1-(4-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide: Similar structure with a 4-chlorophenyl group instead of 3-chlorophenyl.

    1-(3-bromophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide: Similar structure with a bromophenyl group instead of chlorophenyl.

Uniqueness

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chlorophenyl and thiophenyl groups can enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2S2/c18-16-5-3-4-14(10-16)12-23(20,21)19-13-17(7-1-2-8-17)15-6-9-22-11-15/h3-6,9-11,19H,1-2,7-8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESBVYZEOAYSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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